molecular formula C10H8BrNO2 B8455258 1-Acetyl-4-bromoindolin-3-one

1-Acetyl-4-bromoindolin-3-one

Cat. No. B8455258
M. Wt: 254.08 g/mol
InChI Key: YBERUPYPSRSKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-bromoindolin-3-one is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-4-bromoindolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-4-bromoindolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Acetyl-4-bromoindolin-3-one

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

1-acetyl-4-bromo-2H-indol-3-one

InChI

InChI=1S/C10H8BrNO2/c1-6(13)12-5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3

InChI Key

YBERUPYPSRSKDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Acetyl-4-bromo-1H-indole-3-carbaldehyde (3.5 g, 13.2 mmol) was dissolved in CH2Cl2 (50 mL). 3-Chloroperbenzoic acid (3.9 g, 15.8 mmol) was added, and the reaction stirred 16 h at r.t. The solution was washed with sat. NaHCO3 and brine, dried (MgSO4), and concentrated. The residue was stirred with K2CO3 (100 mg) in MeOH (50 mL) for 2 min. The solution was concentrated and purified by silica gel chromatography (100% CH2Cl2) to give 880 mg (26%) of the title compound as a faintly blue solid. MS (ES) [m+H] calc'd for C10H8BrNO2, 254, 256; found 254, 256.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Yield
26%

Synthesis routes and methods II

Procedure details

1-Acetyl-4-bromo-1H-indole-3-carbaldehyde (3.5 g, 13.2 mmol) was dissolved in CH2Cl2 (50 mL). 3-Chloroperbenzoic acid (3.9 g, 15.8 mmol) was added, and the reaction stirred 16 h at r.t. The solution was washed with sat. NaHCO3 and brine, dried (MgSO4), and concentrated. The residue was stirred with K2CO3 (100 mg) in MeOH (50 mL) for 2 min. The solution was concentrated and purified by silica gel chromatography (100% CH2Cl2) to provide the title compound as a faintly blue solid (880 mg, 26%). MS (ES) [m+H] calc'd for C10H8BrNO2, 254, 256; found 254, 256.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two

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